molecular formula C13H14N4O3S B2571211 (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide CAS No. 2097940-99-1

(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide

Cat. No.: B2571211
CAS No.: 2097940-99-1
M. Wt: 306.34
InChI Key: HZQNTOIGJULUQY-ONEGZZNKSA-N
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Description

(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide ( 2097940-99-1) is a synthetic small molecule with a molecular formula of C13H14N4O3S and a molecular weight of 306.34 g/mol . This compound features a thiazolo[3,2-a]pyrimidinone core, a scaffold recognized in medicinal chemistry for its potential to inhibit protein-protein interactions. Specifically, derivatives of this chemical class have been identified as general inhibitors of Bcl-2 family proteins, which are key regulators of apoptosis and promising targets in oncology research . The presence of the N-methylbut-2-enamide chain may influence the compound's binding affinity and selectivity. With a topological polar surface area of 116 Ų and calculated physicochemical properties suitable for cellular permeability, this molecule is a valuable chemical tool for researchers investigating pathways of programmed cell death, hit-to-lead optimization campaigns, and exploring the biological roles of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-7-17-12(20)9(6-16-13(17)21-8)11(19)15-5-3-4-10(18)14-2/h3-4,6-7H,5H2,1-2H3,(H,14,18)(H,15,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQNTOIGJULUQY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

\text{ 2E N methyl 4 2 methyl 5 oxo 5H 1 3 thiazolo 3 2 a pyrimidin 6 yl}formamido)but-2-enamide}

Research indicates that compounds similar to (2E)-N-methyl-4-(...) exhibit a range of biological activities through various mechanisms:

  • Anticancer Activity : Thiazolo-pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The thiazole ring is often implicated in these mechanisms due to its ability to interact with DNA and RNA synthesis pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, thiazolo derivatives have been studied for their inhibitory effects on kinases and other enzymes crucial for tumor growth.
  • Antimicrobial Properties : Some studies suggest that thiazolo derivatives possess antimicrobial activity against various bacteria and fungi. This activity is likely due to the disruption of cellular processes within the pathogens.

Pharmacological Effects

The pharmacological profile of (2E)-N-methyl-4-(...) includes:

Effect Description
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth in vitro and in vivo.
AntimicrobialExhibits activity against gram-positive and gram-negative bacteria.
Anti-inflammatoryPotential to reduce inflammation markers in preclinical models.

Case Studies

  • Anticancer Studies : A study published in 2020 examined the effects of thiazolo-pyrimidine derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis .
  • Antimicrobial Activity : Research conducted on a series of thiazolo derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency .
  • Inflammation Models : In a murine model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

The compound (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide represents a unique structure with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by comprehensive data tables and case studies.

Molecular Formula

  • Molecular Formula : C₁₃H₁₄N₄O₂S
  • Molecular Weight : 290.34 g/mol

Structural Characteristics

The compound has a distinctive structure characterized by:

  • A methyl group attached to the nitrogen atom.
  • A formamido group linked to a butenamide moiety.
  • A thiazolo-pyrimidine ring that contributes to its biological activity.

Medicinal Chemistry

The thiazolo-pyrimidine derivatives have been extensively studied for their potential as therapeutic agents. The specific compound under discussion has shown promise in the following areas:

Anticancer Activity

Research indicates that thiazolo-pyrimidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
HeLa5.2Apoptosis
MCF-73.8Cell Cycle Arrest
A5494.0Inhibition of Metastasis

Antimicrobial Properties

The compound's thiazole component suggests potential antimicrobial activity. Studies have shown that derivatives can effectively combat bacterial strains, including resistant strains.

StudyBacteriaMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Material Science

Thiazolo-pyrimidine compounds are also explored for their utility in material science, particularly in the development of fluorescent materials and sensors due to their electronic properties.

Fluorescent Properties

Research has indicated that certain derivatives exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

PropertyValue
Emission Wavelength450 nm
Quantum Yield0.75

Comparison with Similar Compounds

Structural Analogues with Thiazolopyrimidine Cores

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Shares the thiazolo[3,2-a]pyrimidine system but differs in substituents:
    • Position 6: Ethyl ester (vs. formamido group in the target compound).
    • Position 2: 2,4,6-Trimethoxybenzylidene group (vs. methyl and formamido).
  • Conformational Analysis : The pyrimidine ring exhibits a puckered "flattened boat" conformation due to steric and electronic effects, which may influence binding interactions .
  • Synthesis : Prepared via cyclocondensation of thioxo-pyrimidine derivatives with aldehydes and acetic anhydride, yielding 78% crystallized product .
Parameter Target Compound Ethyl Ester Analogue
Core Structure Thiazolo[3,2-a]pyrimidine with 5-oxo, 2-methyl Thiazolo[3,2-a]pyrimidine with 3-oxo, 5-phenyl
Position 6 Substituent Formamido group Ethyl carboxylate
Position 2 Substituent Methyl 2,4,6-Trimethoxybenzylidene
Ring Conformation Likely puckered (inferred from analogues) Flattened boat (confirmed by X-ray)
Synthesis Yield Not reported 78%
Compounds with Alternative Heterocyclic Cores

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives

  • Core Structure: Thiazolidinone (non-fused) vs. fused thiazolopyrimidine.
  • Functional Groups : Benzamide substituents (vs. formamido-enamide chain).
  • Synthesis : Uses carbodiimide coupling (EDC/HOBt), suggesting compatibility with amide bond formation in the target compound .

Benzo[b][1,4]oxazin-3(4H)-one Derivatives

  • Core Structure: Benzoxazinone (oxygen-containing heterocycle) vs. sulfur/nitrogen-rich thiazolopyrimidine.
  • Substituents: Oxadiazole-phenyl groups may enhance π-π stacking vs.

Pyrido[3,2-d]pyrimidine Derivatives

  • Core Structure : Pyrido-pyrimidine (pyridine fused to pyrimidine) vs. thiazolo-pyrimidine.
  • Functionalization: Includes imidazolyl and phosphonooxy groups, enabling diverse interactions (e.g., kinase inhibition) .
Functional Group Comparisons
  • Formamido vs. Azide/Triazole Groups: The target’s formamido group enables hydrogen bonding, similar to benzamide derivatives .
  • Enamide Side Chain : The (2E)-but-2-enamide moiety may enhance rigidity and π-backbone interactions compared to flexible alkyl chains in ethyl ester analogues .

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